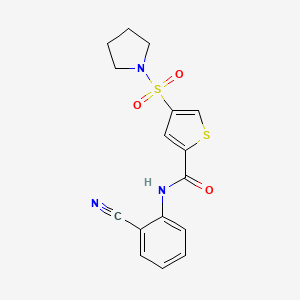
N'~1~,N'~4~-bis(4-chlorobenzylidene)terephthalohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'1,N'4-bis(4-chlorobenzylidene)terephthalohydrazide is a compound derived from terephthalic dihydrazide. It has been explored for its potential in various chemical syntheses and properties, including the production of novel compounds with antibacterial activities and the development of materials with specific physical and chemical characteristics.
Synthesis Analysis
The synthesis of derivatives from terephthalic dihydrazide involves multi-step reaction sequences. Terephthalic dihydrazide itself is obtained from poly(ethylene terephthalate) waste by reaction with hydrazine hydrate. This process yields a variety of bis-substituted terephthalohydrazide compounds, which have been screened for antibacterial activities against various bacteria and fungi strains (Palekar, Damle, & Shukla, 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as bis(pyrazolylcarbonyl)benzene derivatives, has been analyzed through single crystal diffraction data. These analyses reveal that such compounds can exhibit monoclinic space groups and are obtained via C-N coupling reactions, indicating the structural versatility of terephthalic dihydrazide derivatives (Khan et al., 2020).
Chemical Reactions and Properties
Chlorination reactions of bis-(benzylidene)hydrazine to produce bis(α-chlorobenzylidene)hydrazine have been studied, revealing detailed insights into the reaction mechanisms and the stability of the resulting compounds. These reactions underscore the chemical reactivity and potential applications of these compounds in further chemical syntheses (Yin-zhi, 2006).
Physical Properties Analysis
The physical properties of poly(diketone imide)s derived from terephthalic derivatives have been characterized, showing good solubility in aprotic amide solvents and excellent thermal properties. These materials exhibit high glass transition temperatures and stability, making them suitable for high-performance applications (Kuang et al., 2020).
Chemical Properties Analysis
The chemical properties of terephthalic dihydrazide derivatives have been explored through the synthesis of novel compounds with potential antibacterial activity. These studies highlight the chemical versatility and potential pharmaceutical applications of these compounds, providing a basis for further research and development (Palekar, Damle, & Shukla, 2009).
科学的研究の応用
Synthesis and Antibacterial Activity N'1,N'4-bis(4-chlorobenzylidene)terephthalohydrazide and its derivatives have been explored for their synthesis and antibacterial activity. A study by Palekar et al. (2009) detailed the synthesis of novel compounds through a multistep reaction sequence starting from terephthalic dihydrazide. These compounds exhibited potential antibacterial activities against various bacteria and fungi strains, indicating their significant role in developing new antimicrobial agents (Palekar, Damle, & Shukla, 2009).
Catalytic Applications in Organic Reactions The catalytic properties of complexes derived from terephthalohydrazide compounds have been investigated for the efficient oxidation of saturated hydrocarbons. Sutradhar et al. (2013) synthesized a new binuclear oxovanadium(V) complex, demonstrating its efficacy as a catalyst in the oxidation of alkanes to alkyl hydroperoxides with high turnover numbers. This study showcases the potential of such complexes in enhancing the efficiency of oxidation reactions in organic synthesis (Sutradhar et al., 2013).
Polymer Synthesis The chemical versatility of terephthalohydrazide derivatives also extends to the field of polymer science. Li et al. (2007) reported the synthesis of bis(amine anhydride)s and poly(amine imide)s from 4-chlorophthalide anhydride, demonstrating the potential of these compounds in creating high-performance polymers with excellent thermal properties and solubility. This research contributes to the development of materials with specific mechanical and thermal characteristics for advanced applications (Li, Li, Zhang, & Zhang, 2007).
Corrosion Inhibition Terephthalohydrazide derivatives have been evaluated for their effectiveness as corrosion inhibitors. Bentiss et al. (2007) explored the use of 4H-1,2,4-triazole derivatives for protecting mild steel in hydrochloric acid solution, finding significant inhibition efficiency. These results highlight the potential of terephthalohydrazide derivatives in corrosion protection, contributing to the longevity and durability of metal surfaces in acidic environments (Bentiss et al., 2007).
特性
IUPAC Name |
1-N,4-N-bis[(E)-(4-chlorophenyl)methylideneamino]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c23-19-9-1-15(2-10-19)13-25-27-21(29)17-5-7-18(8-6-17)22(30)28-26-14-16-3-11-20(24)12-4-16/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKMFDYIOCZOZ-BKHCZYBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)

![(3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523894.png)
![N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)
![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5523906.png)

![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)
![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5523945.png)
![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)